Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol
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Overview
Description
Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol: is an organic compound that features both acetic acid and a diol functional group. The presence of the trifluoromethylsulfanyl group adds unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with acetic acid and 3-(trifluoromethylsulfanyl)propane-1,2-diol.
Reaction Conditions: The reaction may involve the use of catalysts and specific temperature and pressure conditions to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming carbonyl-containing products.
Reduction: Reduction reactions may convert the diol to other functional groups.
Substitution: The trifluoromethylsulfanyl group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Isoquinolium bromochromate in aqueous acetic acid medium.
Reducing Agents: Common reducing agents like sodium borohydride.
Substitution Reagents: Halogenating agents for substitution reactions.
Major Products:
Oxidation Products: Carbonyl compounds.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a catalyst or a catalyst precursor in certain reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Biochemical Research: Studied for its interactions with biological molecules.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism by which Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Propane-1,2-diol: A simpler diol without the trifluoromethylsulfanyl group.
Acetic acid: A basic carboxylic acid without additional functional groups.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds with similar diol structures but different substituents.
Uniqueness: The presence of the trifluoromethylsulfanyl group in Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol imparts unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
84355-11-3 |
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Molecular Formula |
C8H15F3O6S |
Molecular Weight |
296.26 g/mol |
IUPAC Name |
acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C4H7F3O2S.2C2H4O2/c5-4(6,7)10-2-3(9)1-8;2*1-2(3)4/h3,8-9H,1-2H2;2*1H3,(H,3,4) |
InChI Key |
QPDIWIZBPWQOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(C(CSC(F)(F)F)O)O |
Origin of Product |
United States |
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